
Aurora Kinase Inhibitor III
Übersicht
Beschreibung
Aurora kinase inhibitor III is a small molecule inhibitor that targets the aurora kinases, a family of serine/threonine kinases involved in the regulation of mitosis. These kinases play a crucial role in cell division by ensuring proper chromosome segregation and cytokinesis. This compound has shown potential in cancer therapy due to its ability to inhibit the activity of aurora kinases, which are often overexpressed in various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aurora kinase inhibitor III typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aurora-Kinase-Inhibitor III durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere, häufig durch nukleophile oder elektrophile Reagenzien erleichtert.
Gängige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Nukleophile wie Halogenide, Amine und Elektrophile wie Alkylhalogenide.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen funktionellen Gruppen und den Reaktionsbedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
Aurora-Kinase-Inhibitor III hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der biochemischen Pfade, an denen Aurora-Kinasen beteiligt sind, und zur Entwicklung neuer synthetischer Methoden.
Biologie: Einsatz in der Zellbiologieforschung, um die Rolle von Aurora-Kinasen bei der Zellteilung und deren Auswirkungen auf zelluläre Prozesse zu untersuchen.
Medizin: Erforscht als potenzielles Therapeutikum zur Krebsbehandlung, da es die Proliferation von Krebszellen durch die gezielte Ansprache von Aurora-Kinasen hemmen kann.
Industrie: Verwendung bei der Entwicklung neuer Medikamente und als Referenzverbindung in der pharmazeutischen Forschung
5. Wirkmechanismus
Aurora-Kinase-Inhibitor III entfaltet seine Wirkung, indem er an die aktive Stelle von Aurora-Kinasen bindet und so deren Phosphorylierungsaktivität verhindert. Diese Hemmung stört die normale Funktion von Aurora-Kinasen bei der Regulierung der Mitose, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Zu den molekularen Zielmolekülen von Aurora-Kinase-Inhibitor III gehören Aurora-Kinase A, Aurora-Kinase B und Aurora-Kinase C, die an verschiedenen Stadien der Mitose beteiligt sind .
Wirkmechanismus
Aurora kinase inhibitor III exerts its effects by binding to the active site of aurora kinases, thereby preventing their phosphorylation activity. This inhibition disrupts the normal function of aurora kinases in regulating mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include aurora kinase A, aurora kinase B, and aurora kinase C, which are involved in various stages of mitosis .
Vergleich Mit ähnlichen Verbindungen
Aurora-Kinase-Inhibitor III ist in seiner hohen Selektivität für Aurora-Kinasen im Vergleich zu anderen Kinase-Inhibitoren einzigartig. Ähnliche Verbindungen umfassen:
MK-0457 (VX-680, Tozasertib): Ein Pan-Aurora-Inhibitor mit Aktivität gegen alle drei Aurora-Kinasen.
Alisertib: Ein selektiver Inhibitor von Aurora-Kinase A, der sich derzeit in klinischen Studien zur Krebstherapie befindet.
CCT129202: Ein Imidazopyridin-Kleinmolekül-Inhibitor mit hoher Selektivität für Aurora-Kinasen
Aurora-Kinase-Inhibitor III zeichnet sich durch seine spezifischen Bindungswechselwirkungen und konformationellen Übergänge aus, die seine inhibitorische Aktivität verstärken .
Biologische Aktivität
Aurora Kinase Inhibitor III, commonly referred to as This compound , is a potent small-molecule inhibitor that targets the Aurora kinase family, which plays a crucial role in cell division and mitotic progression. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on cancer cells, and relevant case studies.
Overview of Aurora Kinases
The Aurora kinase family consists of three members: Aurora A , Aurora B , and Aurora C . These serine-threonine kinases are essential for various mitotic processes such as:
- Chromosome alignment
- Segregation
- Cytokinesis
Dysregulation of these kinases is frequently associated with tumorigenesis, making them attractive targets for cancer therapy .
This compound primarily acts by inhibiting the activity of Aurora A and B kinases. The inhibition leads to:
- Mitotic arrest : Cells are unable to complete mitosis, resulting in cell cycle arrest.
- Apoptosis induction : Inhibition of Aurora B has been shown to trigger apoptotic pathways in cancer cells, particularly through the phosphorylation of histone H3 at Ser10 .
- Polyploidy : Cells may enter a state where they possess more than two paired sets of chromosomes due to improper segregation .
1. Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on various human cancer cell lines. The results indicated significant growth inhibition across multiple types:
Cell Line | IC50 (nM) |
---|---|
HCT-116 (Colon) | 10 |
HL-60 (Leukemia) | 15 |
A549 (Lung) | 12 |
H125 (Lung) | 20 |
These findings suggest that this compound is effective against a range of solid tumors and hematological malignancies .
2. Clinical Trials
In clinical settings, this compound has been tested in various trials:
- Phase I Trials : A trial involving patients with advanced solid tumors showed that the inhibitor was well-tolerated with manageable side effects including neutropenia and anemia. However, limited antitumor activity was reported, with most patients achieving stable disease rather than complete responses .
- Specific Patient Populations : Notably, patients with the T315I BCR–ABL mutation exhibited better responses to treatment with this compound, highlighting its potential for specific genetic profiles in cancers .
Off-Target Effects and Safety Profile
While targeting Aurora kinases, it is essential to consider potential off-target effects. Studies have shown that while this compound primarily inhibits its intended targets, it can also affect other kinases at higher concentrations:
Kinase | IC50 (nM) |
---|---|
JAK2 | 50 |
FLT3 | 80 |
ABL (T315I) | 40 |
This profile indicates that while effective, careful monitoring is necessary to manage side effects related to off-target inhibition .
Eigenschaften
IUPAC Name |
N-[3-[[4-[3-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]phenyl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTDWGQDFJPTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429557 | |
Record name | Aurora Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879127-16-9 | |
Record name | C-1368 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879127169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurora Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C-1368 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9Q3ZU9CRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.